N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Description
This compound features a triazolopyridazine core linked via a sulfanyl-acetamide bridge to a 3-chloro-4-methoxyphenyl moiety. The triazolopyridazine system is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-22-11-3-2-9(6-10(11)15)17-13(21)7-23-14-5-4-12-18-16-8-20(12)19-14/h2-6,8H,7H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOCFDGWQUMQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chloro-4-methoxyaniline: This involves the chlorination of 4-methoxyaniline using a chlorinating agent such as thionyl chloride.
Formation of the triazolopyridazine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Coupling reaction: The final step involves coupling the 3-chloro-4-methoxyaniline with the triazolopyridazine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Triazolopyridazine Derivatives with Varying Aromatic Substituents
Compounds sharing the triazolopyridazine core but differing in substituents on the phenyl ring demonstrate how structural modifications affect physicochemical and biological properties:
Key Findings :
- Chloro substituents enhance binding affinity to hydrophobic targets but may compromise solubility.
- Methoxy groups improve solubility but introduce metabolic liability (e.g., demethylation).
- Methyl groups offer a balance between hydrophobicity and metabolic stability.
Heterocyclic Core Modifications
Replacing the triazolopyridazine core with other heterocycles alters pharmacological profiles:
Key Findings :
- 1,2,4-Triazole derivatives prioritize flexibility and synthetic accessibility, favoring kinase or protease inhibition.
Sulfanyl-Acetamide Linker Variations
Modifications to the linker region influence pharmacokinetics and target engagement:
Key Findings :
- Bulky substituents on the linker region enhance target specificity but may limit bioavailability.
- Methylation of the acetamide nitrogen mitigates metabolic degradation pathways.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Molecular Formula : C18H19ClN6O2
- Molecular Weight : 386.8 g/mol
- Key Functional Groups :
- A chloro group at position 3 of the methoxyphenyl ring.
- A methoxy group at position 4 of the phenyl ring.
- A triazolo[4,3-b]pyridazine moiety linked via a sulfur atom.
This structural complexity is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits notable anticancer activity. Compounds with similar structural features have been shown to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The triazole and pyridazine moieties are known to interact with proteins involved in cell cycle regulation and apoptosis pathways.
- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cells by disrupting key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory and Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory and neuroprotective effects. The presence of the methoxy and chloro substituents could enhance its selectivity towards inflammatory mediators, potentially making it useful in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). Variations in substituents can significantly alter the compound's pharmacological profile:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and potential binding affinity to target proteins |
| Methoxy Group | May increase solubility and bioavailability |
| Triazole/Pyridazine Moiety | Critical for interaction with biological targets involved in cancer pathways |
Study 1: Antitumor Activity
In a study evaluating the anticancer effects of related compounds, it was found that derivatives featuring triazole rings exhibited significant inhibitory activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The specific role of this compound in this context remains to be fully elucidated but shows promise based on structural similarities .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of compounds with similar structures reported that certain derivatives effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests that this compound could also serve as a model for developing new anti-inflammatory agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
